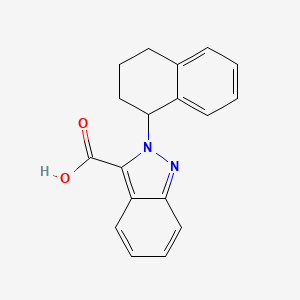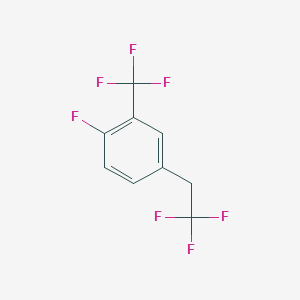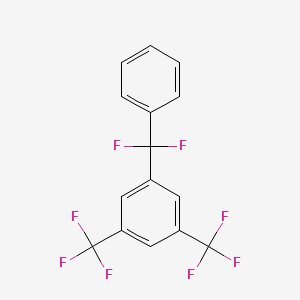
1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H8F6 . It is a derivative of benzene, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . One of the methods involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Applications De Recherche Scientifique
Chemical Structure and Reactivity
- The study by Kelley et al. (1985) discusses a compound with a complex aromatic structure similar to "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene". It emphasizes how variations in the structure of such compounds can significantly impact their enzyme induction activity, suggesting that even subtle changes in the chemical structure of compounds like "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene" could modulate its biological or chemical reactivity Kelley, Lambert, Merrill, Safe, 1985.
Potential Medical Imaging Applications
- Yanagisawa et al. (2014) discuss the development of fluorine-19 magnetic resonance imaging (19F MRI) probes, a field where "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene", due to its fluorine content, might find application. The study suggests that compounds with certain structural features, including fluorine-labeled groups, can be significant for imaging amyloid deposition in the brain Yanagisawa, Taguchi, Ibrahim, Morikawa, Shiino, Inubushi, Hirao, Shirai, Sogabe, Tooyama, 2014.
Anti-inflammatory Applications
- Xie et al. (2017) synthesized and evaluated a series of compounds with anti-inflammatory activities. The presence of trifluoromethyl groups in these compounds contributed to their biological activity. Given the structural similarity, "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene" might also be investigated for potential anti-inflammatory properties Xie, Zhang, Yu, Cheng, Zhang, Han, Lv, Ye, 2017.
Potential as Radioligands
- Gao, Mock, Hutchins, Zheng (2005) discussed the synthesis of NK1 receptor radioligands with structures containing trifluoromethyl groups and their potential application in PET imaging. This hints at the possibility that "1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene" could be relevant in the field of radioligand development for diagnostic imaging Gao, Mock, Hutchins, Zheng, 2005.
Orientations Futures
The trifluoromethoxy group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . Therefore, the research and development in the synthesis of trifluoromethoxylated compounds are expected to continue in the future .
Propriétés
IUPAC Name |
1-[difluoro(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F8/c16-13(17,9-4-2-1-3-5-9)10-6-11(14(18,19)20)8-12(7-10)15(21,22)23/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJHPWRDPBQEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

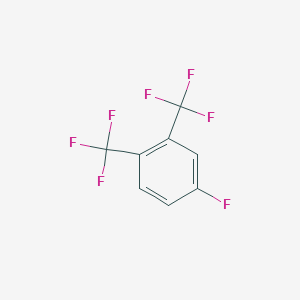
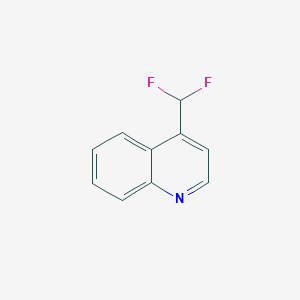
![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)
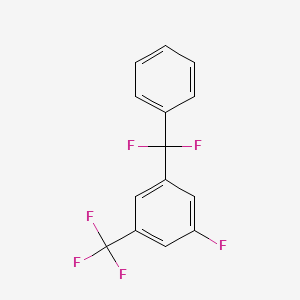
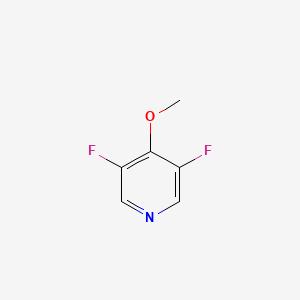
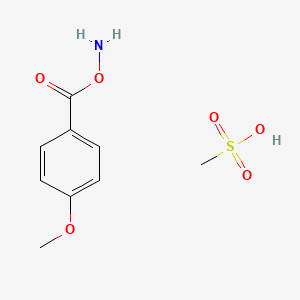
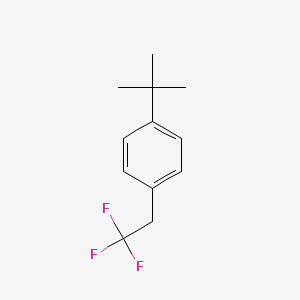
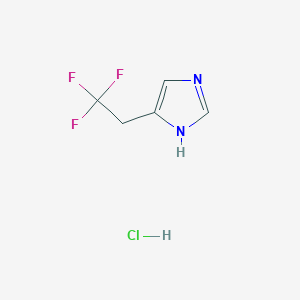
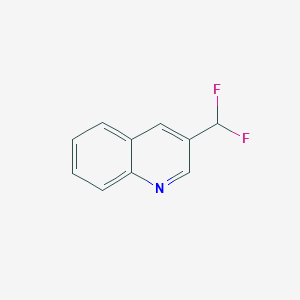
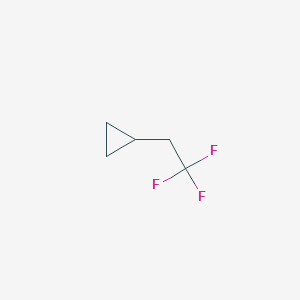
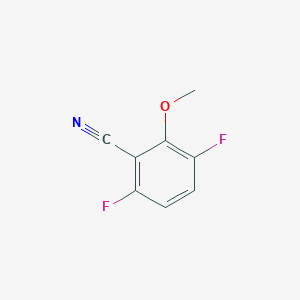
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
